molecular formula C7H9F2N3O2 B2534533 1-(2,2-difluoroethyl)-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 1006443-08-8

1-(2,2-difluoroethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B2534533
CAS No.: 1006443-08-8
M. Wt: 205.165
InChI Key: CKZNARJMWZQIPS-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoroethyl group and the nitro group in this compound makes it particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the incorporation of the difluoroethyl group into various nucleophiles, including pyrazoles.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the difluoroethyl group to the desired substrate . The reaction conditions are optimized to achieve high yields and purity, making the process suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(2,2-difluoroethyl)-3,5-dimethyl-4-aminopyrazole.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3,5-dimethyl-4-nitro-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability . The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is unique due to the presence of both the difluoroethyl and nitro groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The difluoroethyl group enhances lipophilicity and metabolic stability, while the nitro group provides reactivity for further chemical modifications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3,5-dimethyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O2/c1-4-7(12(13)14)5(2)11(10-4)3-6(8)9/h6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZNARJMWZQIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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